4-Hydroxy-2-nitrophenylboronic acid CAS number
4-Hydroxy-2-nitrophenylboronic acid CAS number
An In-depth Technical Guide to 4-Hydroxy-2-nitrophenylboronic acid
CAS Number: 1800228-66-3
Abstract
4-Hydroxy-2-nitrophenylboronic acid (CAS No. 1800228-66-3) is a bifunctional organic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery.[1] Its structure, featuring a boronic acid moiety, a hydroxyl group, and a nitro group, offers a unique combination of reactivity and responsiveness. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[2][3] Concurrently, the ortho-nitro and para-hydroxyl groups provide handles for further functionalization and introduce specific electronic properties and potential for redox and pH-based responsiveness. This guide provides a comprehensive overview of the physicochemical properties, synthesis strategies, key applications, and safety protocols associated with this versatile reagent, grounded in established scientific principles and field-proven insights.
Physicochemical Properties and Characterization
4-Hydroxy-2-nitrophenylboronic acid is a solid at room temperature, and its properties are dictated by the interplay of its three key functional groups. The boronic acid moiety is a Lewis acid, capable of forming reversible covalent bonds with diols, a characteristic crucial for its role in sensing and bioconjugation.[4][5] The electron-withdrawing nitro group influences the acidity (pKa) of both the boronic acid and the phenolic hydroxyl group.[5][6]
Table 1: Physicochemical Data for 4-Hydroxy-2-nitrophenylboronic acid
| Property | Value | Source(s) |
| CAS Number | 1800228-66-3 | [1][7] |
| Molecular Formula | C₆H₆BNO₅ | [1] |
| Molecular Weight | 182.93 g/mol | [1] |
| Appearance | Typically a solid, may range from white to light yellow/tan. | [2][4] |
| Storage | Sealed in a dry environment, recommended at 2-8°C. | [1] |
| Purity | Commercially available with purity typically ≥98%. | [1] |
| SMILES | O=N(=O)C1=CC(O)=CC=C1B(O)O | [1] |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of substituted phenylboronic acids can be approached through several established routes. While specific literature for the direct synthesis of 4-Hydroxy-2-nitrophenylboronic acid is sparse, its preparation can be logically inferred from general methodologies for related compounds.
Nitration of a Phenylboronic Acid Precursor
A common strategy involves the electrophilic nitration of a corresponding hydroxyphenylboronic acid. The primary challenge in this approach is controlling the regioselectivity of the nitration. The hydroxyl group is an ortho-, para-directing activator, while the boronic acid group is a meta-directing deactivator. The reaction conditions, particularly temperature and the choice of nitrating agent, must be carefully optimized to favor the desired 2-nitro isomer and prevent protodeboronation (loss of the B(OH)₂ group).[8]
Multi-step Synthesis from Alternative Starting Materials
An alternative involves building the molecule from a more readily available starting material, such as 2-bromo-5-nitrophenol. This pathway would typically involve the conversion of the bromine atom into the boronic acid moiety. This is often achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic hydrolysis.
Caption: General synthetic workflows for nitrophenylboronic acids.
Modern Synthetic Developments
Recent advances in synthetic chemistry offer novel methods, such as the decarboxylative borylation of carboxylic acids using nickel catalysts.[9] This technique allows for the transformation of abundant carboxylic acids into valuable boronic acids, potentially providing a future synthetic route from a corresponding 4-hydroxy-2-nitrobenzoic acid.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[3] This reaction is fundamental to the synthesis of biphenyls, polyolefins, and other complex organic structures vital for pharmaceuticals and materials science.[2][3]
Mechanistic Rationale
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[3][10] The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide, forming a Pd(II) complex.[3]
-
Transmetalation: The organic group from the activated boronate species (formed by reaction with the base) is transferred to the palladium center, displacing the halide.[3] The presence of the electron-withdrawing nitro group in 4-hydroxy-2-nitrophenylboronic acid can influence the rate of this step.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.[3]
The steric and electronic properties of the boronic acid are critical. The nitro group at the ortho position can introduce steric hindrance, potentially slowing the transmetalation step compared to a para-substituted analogue.[11] However, its electron-withdrawing nature can also facilitate the process. This highlights the need for empirical optimization of reaction conditions (catalyst, ligand, base, and solvent) for each specific substrate pairing.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Advanced Applications in Drug Discovery and Materials Science
The unique bifunctional nature of 4-hydroxy-2-nitrophenylboronic acid makes it a valuable building block for advanced applications beyond traditional cross-coupling.
Medicinal Chemistry and Drug Development
Boronic acids are recognized as important pharmacophores.[5] The boron atom can form stable, reversible covalent bonds with the active site residues (like serine or threonine) of enzymes, making them potent inhibitors.[13][14] Bortezomib, a proteasome inhibitor for treating multiple myeloma, was the first FDA-approved drug containing a boronic acid.[5][13] The 4-hydroxy-2-nitrophenyl scaffold can be incorporated into larger molecules to explore new therapeutic agents, where the boronic acid acts as a "warhead" for the biological target.
Responsive ("Smart") Polymers
The dual functionality is ideal for creating smart materials.[6]
-
Saccharide Sensing: The boronic acid can reversibly bind to diols, such as those found in glucose. This interaction can be used to design fluorescent sensors where glucose binding modulates the emission of a nearby fluorophore.[6]
-
Redox Responsiveness: The nitro group is redox-active. In reductive environments, such as those found in hypoxic tumor cells, the nitro group can be reduced to an amine.[6] This transformation can trigger a change in the polymer's properties, leading to the disassembly of a nanocarrier and the localized release of a conjugated drug.[6]
Caption: Dual-responsive behavior of a polymer with the title moiety.
Safety, Handling, and Storage
As with all laboratory reagents, proper handling of 4-Hydroxy-2-nitrophenylboronic acid is essential for ensuring laboratory safety. The following guidelines are based on typical Safety Data Sheet (SDS) information for related nitrophenylboronic acids.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[15][16] If dust formation is likely, use a NIOSH/MSHA-approved respirator.[17]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust. Wash hands thoroughly after handling. Handle in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Storage: Keep the container tightly closed and protected from light.[15] Store in a cool, dry place, with a recommended temperature of 2-10°C.[1][15]
-
Hazards: May cause skin and serious eye irritation.[17] May be harmful if swallowed.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[15][16]
-
Skin Contact: Wash off immediately with soap and plenty of water. If irritation occurs, get medical advice.[15]
-
Ingestion: Rinse mouth. Do not induce vomiting. Call a physician or poison control center immediately.
-
Inhalation: Remove to fresh air. If symptoms persist, call a physician.[15]
-
Conclusion
4-Hydroxy-2-nitrophenylboronic acid stands out as a highly functionalized and versatile building block. Its utility in the robust Suzuki-Miyaura cross-coupling reaction provides a reliable pathway to complex molecular architectures. Furthermore, its inherent dual-responsive nature, stemming from the saccharide-sensitive boronic acid and the redox-active nitro group, opens exciting avenues for the development of advanced materials for biosensing and targeted drug delivery. For researchers and scientists, a thorough understanding of its properties, synthetic access, and reactivity is key to unlocking its full potential in creating next-generation chemical innovations.
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ACS Publications. Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. [Link]
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PubChem. (4-Methoxy-2-nitrophenyl)boronic acid. [Link]
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ResearchGate. Suzuki‐Miyaura reaction, using 4‐nitrophenylboronic acid. [Link]
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National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
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News-Medical.net. Novel boronic acids for combating anti-microbial resistance in P.aeruginosa. [Link]
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